7-(2-hydroxyphenyl)-4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
7-(2-hydroxyphenyl)-4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of multiple functional groups, including hydroxyphenyl, pyrimidinyl, and piperazinyl moieties, contributes to its diverse chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxyphenyl)-4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or formic acid.
Introduction of the Hydroxyphenyl Group: This step involves the substitution reaction where the hydroxyphenyl group is introduced onto the quinazolinone core.
Attachment of the Pyrimidinyl Piperazine Moiety: This is usually done through nucleophilic substitution reactions where the piperazine ring is linked to the pyrimidine ring, followed by attachment to the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The quinazolinone core can be reduced under specific conditions to form dihydroquinazolinones.
Substitution: The piperazine and pyrimidine rings can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, aryl halides under basic or acidic conditions.
Major Products
Oxidation Products: Quinones derived from the hydroxyphenyl group.
Reduction Products: Dihydroquinazolinones.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-(2-hydroxyphenyl)-4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-hydroxyphenyl)-4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, the piperazine moiety is known to interact with neurotransmitter receptors, potentially influencing neurological pathways. The hydroxyphenyl group may also participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidinyl)piperazine: Known for its anxiolytic properties.
Buspirone: An anxiolytic drug that shares the piperazine moiety.
Dasatinib: An anticancer agent with a pyrimidine core.
Uniqueness
7-(2-hydroxyphenyl)-4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. The presence of the quinazolinone core, along with the hydroxyphenyl and pyrimidinyl piperazine moieties, makes it a versatile compound for various applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C23H24N6O2 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
7-(2-hydroxyphenyl)-4-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C23H24N6O2/c1-15-21-18(13-16(14-20(21)31)17-5-2-3-6-19(17)30)27-23(26-15)29-11-9-28(10-12-29)22-24-7-4-8-25-22/h2-8,16,30H,9-14H2,1H3 |
InChI Key |
XPSWPMLAQAXOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=NC=CC=N4)CC(CC2=O)C5=CC=CC=C5O |
Origin of Product |
United States |
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